molecular formula C23H21ClN4OS B11261223 (4-(2-Chlorophenyl)piperazin-1-yl)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone

(4-(2-Chlorophenyl)piperazin-1-yl)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone

Cat. No.: B11261223
M. Wt: 437.0 g/mol
InChI Key: SVXXZIUJNBAUAG-UHFFFAOYSA-N
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Description

1-(2-CHLOROPHENYL)-4-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL}PIPERAZINE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a piperazine ring, an imidazo[2,1-b][1,3]thiazole moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-CHLOROPHENYL)-4-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL}PIPERAZINE typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-b][1,3]thiazole core, which is synthesized through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, while the piperazine ring is incorporated through nucleophilic substitution reactions. The final product is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Advanced purification techniques, including high-performance liquid chromatography (HPLC), are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-CHLOROPHENYL)-4-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL}PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) are used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-CHLOROPHENYL)-4-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL}PIPERAZINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.

    Medicine: Its unique structure allows it to interact with various biological targets, leading to potential therapeutic applications.

    Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(2-CHLOROPHENYL)-4-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL}PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-4-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl)piperidine
  • 1-(2-Chlorophenyl)-4-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl)morpholine

Uniqueness

Compared to similar compounds, 1-(2-CHLOROPHENYL)-4-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL}PIPERAZINE exhibits unique properties due to the presence of the piperazine ring, which enhances its solubility and bioavailability. Additionally, the specific arrangement of functional groups in its structure contributes to its distinct reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H21ClN4OS

Molecular Weight

437.0 g/mol

IUPAC Name

[4-(2-chlorophenyl)piperazin-1-yl]-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)methanone

InChI

InChI=1S/C23H21ClN4OS/c1-16-21(30-23-25-19(15-28(16)23)17-7-3-2-4-8-17)22(29)27-13-11-26(12-14-27)20-10-6-5-9-18(20)24/h2-10,15H,11-14H2,1H3

InChI Key

SVXXZIUJNBAUAG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5Cl

Origin of Product

United States

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